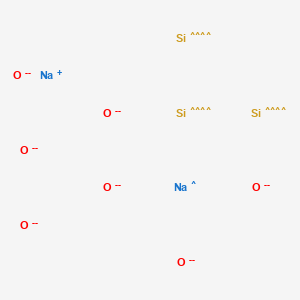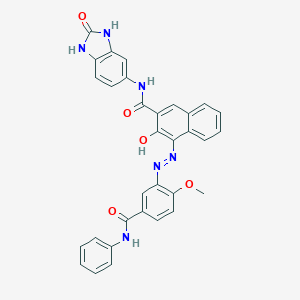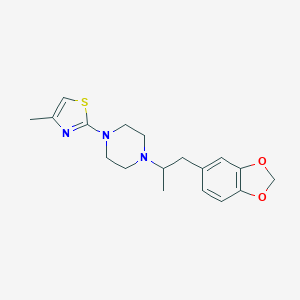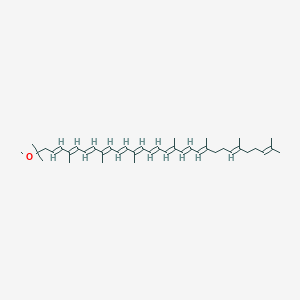
(E)-Cycloundecene
Übersicht
Beschreibung
(E)-Cycloundecene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. It is a cyclic hydrocarbon with the molecular formula C₁₁H₂₀. The “E” designation indicates that the substituents on either side of the double bond are on opposite sides, making it an “entgegen” or trans isomer. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-Cycloundecene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of cycloundecanol using acid catalysts such as sulfuric acid or phosphoric acid under controlled temperatures.
Elimination Reactions: Another approach is the elimination of hydrogen halides from cycloundecyl halides using strong bases like potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often employed in hydrogenation-dehydrogenation cycles to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Cycloundecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cycloundecanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound using hydrogen gas in the presence of a palladium catalyst can yield cycloundecane.
Substitution: Halogenation reactions with halogens such as bromine or chlorine can produce cycloundecyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Cycloundecanone.
Reduction: Cycloundecane.
Substitution: Cycloundecyl bromide or cycloundecyl chloride.
Wissenschaftliche Forschungsanwendungen
(E)-Cycloundecene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and as an intermediate in the manufacture of fragrances and flavors.
Wirkmechanismus
The mechanism of action of (E)-Cycloundecene in chemical reactions involves the interaction of its double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen atoms in the presence of a catalyst, leading to the formation of cycloundecane. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-Cycloundecene: The cis isomer of cycloundecene, where the substituents on either side of the double bond are on the same side.
Cyclododecene: A similar cyclic alkene with one additional carbon atom.
Cyclooctene: A smaller cyclic alkene with eight carbon atoms.
Uniqueness
(E)-Cycloundecene is unique due to its specific geometric configuration, which influences its reactivity and the types of products formed in chemical reactions. Its trans configuration makes it distinct from its cis counterpart, (Z)-Cycloundecene, in terms of physical properties and reactivity.
Eigenschaften
IUPAC Name |
cycloundecene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-2-4-6-8-10-11-9-7-5-3-1/h1-2H,3-11H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUVJAZTJOCSND-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC/C=C/CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13151-60-5 | |
| Record name | (E)-Cycloundecene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


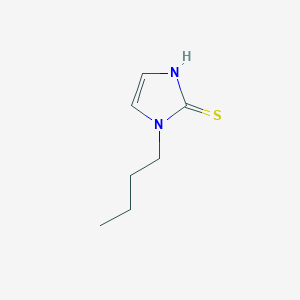
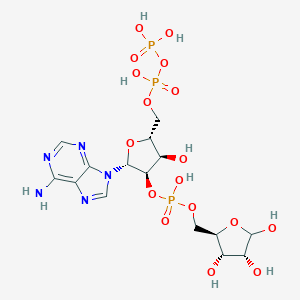
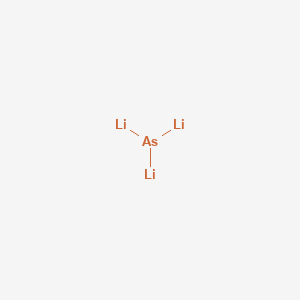
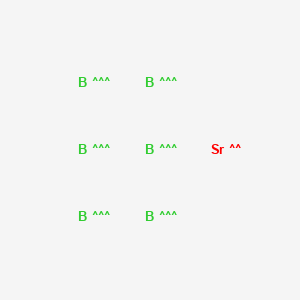
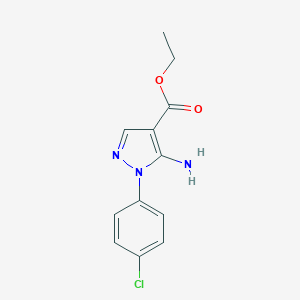
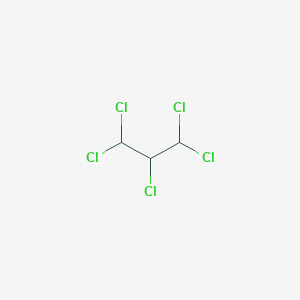
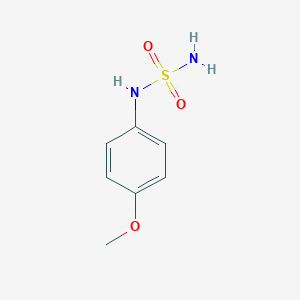
![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)


